An In-depth Technical Guide to C21H20O6 Isomers: Curcumin and Glycycoumarin
An In-depth Technical Guide to C21H20O6 Isomers: Curcumin and Glycycoumarin
For Researchers, Scientists, and Drug Development Professionals
The chemical formula C21H20O6 primarily represents two notable natural compounds: Curcumin (B1669340) and Glycycoumarin (B191358). While sharing the same elemental composition, their distinct molecular structures give rise to a diverse array of chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological functions of these two isomers, with a focus on their mechanisms of action and relevant experimental methodologies.
Chemical Structure and Identification
Curcumin and Glycycoumarin are structural isomers with the molecular formula C21H20O6 and a molecular weight of 368.38 g/mol .[1][2] Their distinct arrangements of atoms result in their classification into different chemical families, diarylheptanoids and coumarins, respectively.
Curcumin , a diarylheptanoid, is the principal curcuminoid found in the rhizomes of turmeric (Curcuma longa).[1] Its structure is characterized by two aryl rings containing hydroxyl and methoxy (B1213986) groups, linked by a seven-carbon chain with a β-diketone functionality.[1] This β-diketone moiety allows Curcumin to exist in keto-enol tautomeric forms.[3]
Glycycoumarin is a member of the coumarin (B35378) class of compounds, isolated from the roots of Glycyrrhiza uralensis (licorice).[2] Its core structure is a benzopyran-2-one, substituted with hydroxyl, methoxy, prenyl, and dihydroxyphenyl groups.[2]
The structural details and identifiers for both compounds are summarized below.
| Identifier | Curcumin | Glycycoumarin |
| IUPAC Name | (1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione[1] | 3-(2,4-dihydroxyphenyl)-7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)chromen-2-one[2] |
| SMILES | COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O[1] | CC(=CCC1=C(C2=C(C=C1O)OC(=O)C(=C2)C3=C(C=C(C=C3)O)O)OC)C[2] |
| InChI | InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+[1] | InChI=1S/C21H20O6/c1-11(2)4-6-14-18(24)10-19-16(20(14)26-3)9-15(21(25)27-19)13-7-5-12(22)8-17(13)23/h4-5,7-10,22-24H,6H2,1-3H3[2] |
| InChIKey | VFLDPWHFBUODDF-FCXRPNKRSA-N[1] | NZYSZZDSYIBYLC-UHFFFAOYSA-N[2] |
| CAS Number | 458-37-7[3] | 94805-82-0[2] |
Physicochemical Properties
The differing structures of Curcumin and Glycycoumarin directly influence their physicochemical properties, which in turn affect their solubility, stability, and bioavailability. A summary of their key properties is presented in the table below.
| Property | Curcumin | Glycycoumarin |
| Molecular Formula | C21H20O6 | C21H20O6 |
| Molecular Weight | 368.38 g/mol [1] | 368.38 g/mol [2] |
| Appearance | Orange-yellow crystalline powder[4] | Solid[2] |
| Melting Point | ~183 °C[4] | 243.5-244.5 °C[2] |
| Boiling Point | - | 646.9 ± 55.0 °C at 760 mmHg[5] |
| Solubility | Insoluble in water; soluble in ethanol, acetone (B3395972), and dimethyl sulfoxide.[4] | Poorly soluble in water (4.11 mg/L at 25 °C est.).[5] |
| UV-Vis (λmax) | In Methanol: ~424 nm, 262 nm[6] | Not readily available |
Biological Activities and Signaling Pathways
Both Curcumin and Glycycoumarin exhibit a wide range of biological activities, making them subjects of intense research in drug discovery and development.
Curcumin
Curcumin is a highly pleiotropic molecule with well-documented anti-inflammatory, antioxidant, and anticancer properties.[1]
Curcumin's anti-inflammatory effects are mediated through its modulation of several key signaling pathways. It is a potent inhibitor of the NF-κB (Nuclear Factor-kappa B) pathway, a central regulator of inflammation.[7] Curcumin prevents the degradation of IκBα, which in turn inhibits the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes like COX-2, TNF-α, and various interleukins.[7][8]
Additionally, Curcumin influences other inflammatory cascades, including the Janus kinase/signal transducer and activator of transcription (JAK/STAT) and mitogen-activated protein kinase (MAPK) pathways.[7]
Curcumin's antioxidant properties are twofold. It can directly scavenge reactive oxygen species (ROS) due to the phenolic hydroxyl groups in its structure.[9] Additionally, it can indirectly boost the cellular antioxidant defense system by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2)-ARE (Antioxidant Response Element) signaling pathway.[10] Activation of Nrf2 leads to the upregulation of various antioxidant enzymes, such as heme oxygenase-1 (HO-1) and glutamate-cysteine ligase (GCL).[7]
Curcumin has been shown to inhibit the proliferation, invasion, and metastasis of various cancer cells.[11] Its anticancer effects are attributed to its ability to modulate multiple signaling pathways involved in tumorigenesis, including the PI3K/Akt (Phosphoinositide 3-kinase/Protein kinase B) , Wnt/β-catenin, and p53 signaling pathways.[11][12] For instance, curcumin can inhibit the PI3K/Akt pathway, leading to decreased cell survival and proliferation in cancer cells.[12]
Glycycoumarin
Glycycoumarin also possesses a range of pharmacological activities, including antispasmodic, anti-tumor, hepatoprotective, antibacterial, and antiviral effects.[13]
Glycycoumarin has demonstrated anti-hepatoma effects by activating the p53 pathway .[14] It has also been shown to ameliorate alcohol-induced hepatic injury by activating Nrf2 and autophagy.[14] Its ability to inhibit hepatocyte lipoapoptosis is linked to the activation of autophagy and the inhibition of ER stress-mediated JNK and GSK-3-mediated mitochondrial pathways.[5]
Experimental Protocols
Extraction and Isolation of Curcumin from Turmeric
A common method for the extraction of curcumin from turmeric rhizomes is Soxhlet extraction, followed by purification using column chromatography.
Methodology:
-
Preparation: Dried turmeric rhizomes are finely powdered.
-
Soxhlet Extraction: The turmeric powder is placed in a thimble and extracted with a suitable solvent, such as acetone or ethanol, in a Soxhlet apparatus for several hours.[15]
-
Concentration: The solvent containing the extracted curcuminoids is concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.[15]
-
Purification: The crude extract is subjected to column chromatography on silica (B1680970) gel. The column is eluted with a solvent gradient (e.g., hexane-ethyl acetate) to separate curcumin from other curcuminoids and impurities. Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Fractions containing pure curcumin are combined, the solvent is evaporated, and the residue is crystallized to obtain pure curcumin.
Total Synthesis of Glycycoumarin
The total synthesis of Glycycoumarin has been achieved through a multi-step process. A simplified representation of a synthetic approach is outlined below.
Methodology: A reported total synthesis of glycycoumarin involves several key steps, including:
-
Preparation of key intermediates: This involves the synthesis of a substituted benzaldehyde (B42025) and a phenylacetic acid derivative.
-
Perkin condensation: The benzaldehyde and phenylacetic acid derivatives are reacted under Perkin condensation conditions to form a coumarin ring system.
-
Introduction of the prenyl group: A prenyl group is introduced onto the coumarin scaffold.
-
Deprotection: Finally, any protecting groups used during the synthesis are removed to yield the final product, Glycycoumarin.[16]
Conclusion
The chemical formula C21H20O6 represents at least two structurally distinct and biologically active natural products, Curcumin and Glycycoumarin. Curcumin, a diarylheptanoid from turmeric, has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties, with its mechanisms of action involving the modulation of multiple key signaling pathways. Glycycoumarin, a coumarin from licorice, also displays a range of promising pharmacological activities, including anti-tumor and hepatoprotective effects. The detailed understanding of their chemical structures, properties, and biological activities is crucial for the ongoing research and development of new therapeutic agents derived from these natural sources. Further investigation into the specific mechanisms of action of Glycycoumarin and the clinical applications of both compounds is warranted.
References
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- 2. Glycycoumarin | C21H20O6 | CID 5317756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. supremepharmatech.com [supremepharmatech.com]
- 4. Curcumin CAS#: 458-37-7 [m.chemicalbook.com]
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- 6. researchgate.net [researchgate.net]
- 7. Curcumin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 8. Frontiers | Research progress on the mechanism of curcumin anti-oxidative stress based on signaling pathway [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. Regulation mechanism of curcumin mediated inflammatory pathway and its clinical application: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potential Mechanisms of Action of Curcumin for Cancer Prevention: Focus on Cellular Signaling Pathways and miRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Pharmacological Activities and Pharmacokinetics of Glycycoumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Absorption, tissue distribution, and excretion of glycycoumarin, a major bioactive coumarin from Chinese licorice (Glycyrrhiza uralensis Fisch) [frontiersin.org]
- 15. albertscience.com [albertscience.com]
- 16. Total Syntheses and Anti-Inflammatory Studies of Three Natural Coumarins: Glycycoumarin, Glycyrin, and 3-O-Methylglycyrol [mdpi.com]
